molecular formula C12H15N3O B6144118 4-amino-1,5-dimethyl-2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one CAS No. 1094754-99-0

4-amino-1,5-dimethyl-2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B6144118
CAS No.: 1094754-99-0
M. Wt: 217.27 g/mol
InChI Key: RHUQGJMIECTIRY-UHFFFAOYSA-N
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Description

4-amino-1,5-dimethyl-2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is a chemical compound belonging to the pyrazolone class Pyrazolones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,5-dimethyl-2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 4-amino-1,5-dimethyl-2-phenylpyrazole-3-one with appropriate reagents. One common method includes the use of Schiff base ligands, where the compound is reacted with benzaldehyde to form a single crystal . Another approach involves treating 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one with indole-3-carbaldehyde at 80°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4-amino-1,5-dimethyl-2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation

Properties

IUPAC Name

4-amino-1,5-dimethyl-2-(2-methylphenyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-6-4-5-7-10(8)15-12(16)11(13)9(2)14(15)3/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUQGJMIECTIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C(N2C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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